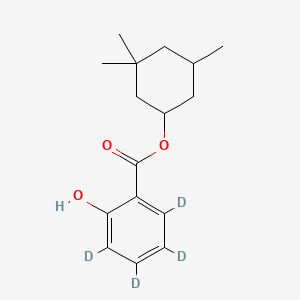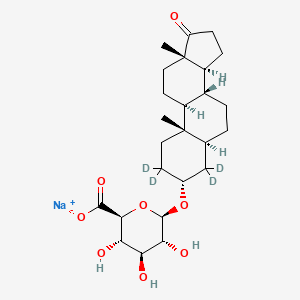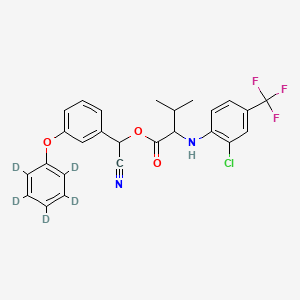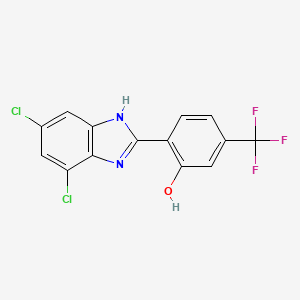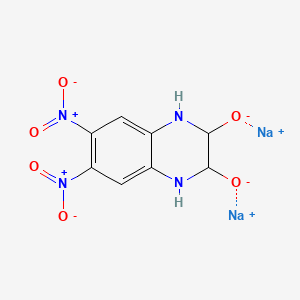
DNQX (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNQX (disodium salt), also known as 6,7-dinitroquinoxaline-2,3-dione disodium salt, is a selective and competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. These receptors are crucial for synaptic transmission in the central nervous system. DNQX (disodium salt) is widely used in neurophysiological research to study the properties of ion channels and their roles in various neurological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNQX (disodium salt) typically involves the nitration of quinoxaline derivatives. The process begins with the formation of quinoxaline-2,3-dione, which is then subjected to nitration using nitric acid and sulfuric acid under controlled conditions to yield 6,7-dinitroquinoxaline-2,3-dione. The final step involves the conversion of this compound to its disodium salt form by neutralizing it with sodium hydroxide .
Industrial Production Methods: Industrial production of DNQX (disodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: DNQX (disodium salt) primarily undergoes substitution reactions due to the presence of nitro groups on the quinoxaline ring. These reactions can be facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Neutralization: Sodium hydroxide.
Major Products Formed: The major product formed from the nitration of quinoxaline-2,3-dione is 6,7-dinitroquinoxaline-2,3-dione, which is then converted to its disodium salt form .
科学研究应用
DNQX (disodium salt) has a wide range of applications in scientific research:
Neurophysiology: Used to study the role of AMPA and kainate receptors in synaptic transmission and plasticity.
Pharmacology: Employed in the development of drugs targeting glutamate receptors for neurological disorders.
Toxicology: Investigates the neurotoxic effects of excessive glutamate receptor activation.
Behavioral Studies: Examines the effects of receptor antagonism on animal behavior, particularly in models of addiction and sensitization
作用机制
DNQX (disodium salt) exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. This inhibition prevents the activation of these receptors, thereby reducing excitatory synaptic transmission. The compound’s action is specific to neurons and does not affect surrounding glial cells. DNQX (disodium salt) also displays pro-oxidant activity, contributing to its neuroleptic properties .
相似化合物的比较
CNQX (disodium salt): Another competitive antagonist of AMPA and kainate receptors, but with different potency and selectivity.
NBQX (disodium salt): A more potent and selective antagonist for AMPA receptors compared to DNQX (disodium salt).
GYKI 52466: A non-competitive antagonist of AMPA receptors, differing in its mechanism of action
Uniqueness of DNQX (disodium salt): DNQX (disodium salt) is unique due to its dual antagonistic action on both AMPA and kainate receptors, making it a valuable tool in neurophysiological research. Its ability to selectively inhibit excitatory synaptic transmission without affecting other receptor subtypes sets it apart from other compounds .
属性
分子式 |
C8H6N4Na2O6 |
|---|---|
分子量 |
300.14 g/mol |
IUPAC 名称 |
disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |
InChI |
InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |
InChI 键 |
XNOTUUMPMDZBLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



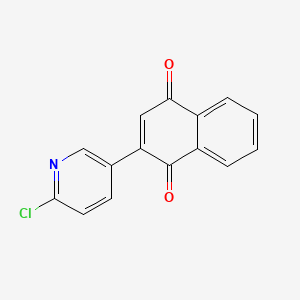
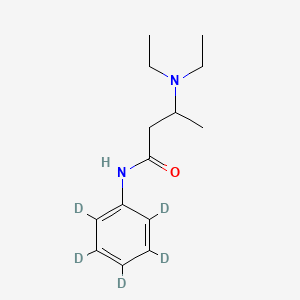
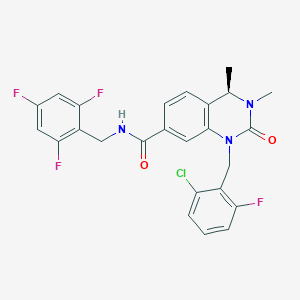
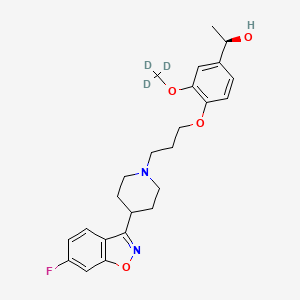

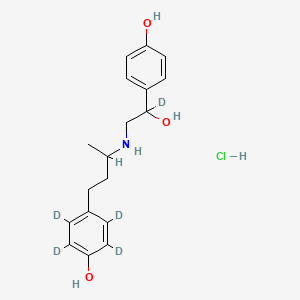
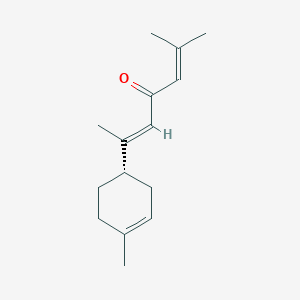
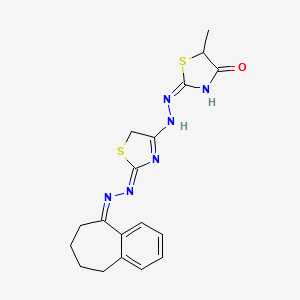
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
